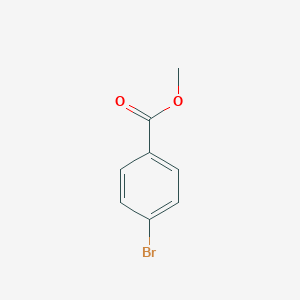

Methyl 4-bromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNGTXVOZOWWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060702 | |

| Record name | Benzoic acid, 4-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Methyl 4-bromobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Methyl 4-bromobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-42-1 | |

| Record name | Methyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-bromobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-BROMOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB1YSJ5XAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the key physical properties of Methyl 4-bromobenzoate (B14158574), a compound of significant interest in organic synthesis and pharmaceutical development. The information is presented to support laboratory research and drug development professionals in their work with this versatile chemical intermediate.

Core Physical and Chemical Properties

Methyl 4-bromobenzoate is a para-substituted aryl bromide. It presents as a white to off-white or pale gray crystalline powder or crystals.[1][2] The key physical and chemical identification properties are summarized in the table below for quick reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [3][4][5] |

| Molecular Weight | 215.04 g/mol | [3][6][7] |

| CAS Number | 619-42-1 | [3][4] |

| Appearance | White to cream to pale gray crystals or crystalline powder | [1] |

| Melting Point | 77-81 °C | [8][9] |

| Boiling Point | ~252.95 °C (rough estimate) to 262.2 °C at 760 mmHg | [5][8] |

| Density | 1.689 g/cm³ | [8] |

| Refractive Index | ~1.550 | [5] |

| Vapor Pressure | 0.0111 mmHg at 25°C | [8][10] |

| Flash Point | 112.4 °C | [5][8] |

| Solubility | Insoluble in water.[4][8] Slightly soluble in chloroform (B151607) and methanol.[10] Soluble in ether and alcohol.[11] | [4][8][10][11] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube, which is then sealed at one end.[8] The sample is compacted to the bottom of the tube.[3]

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[12]

-

Purity Confirmation: For purity assessment, a mixed melting point determination can be performed. The unknown sample is mixed with a known pure sample. If there is no depression in the melting point, the unknown sample is likely pure.[3]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a substance.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band or thread. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[13]

-

Heating: The side arm of the Thiele tube is gently heated.[13] This design promotes convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

Solubility Testing

Understanding the solubility of a compound in various solvents is fundamental for purification (recrystallization), extraction, and formulation development. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Analysis

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a series of small test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in portions.[2] A range of solvents with varying polarities should be tested, including water, ethanol, methanol, chloroform, and a nonpolar solvent like hexane.

-

Observation: After each addition of solvent, the test tube is vigorously shaken.[2] The solubility is observed and recorded. Observations can be categorized as:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Temperature Effects: The effect of temperature on solubility can also be investigated by gently heating the test tubes of insoluble or slightly soluble samples.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a solid organic compound like this compound.

References

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. westlab.com [westlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ws [chem.ws]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromobenzoate from 4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromobenzoate (B14158574) from 4-bromobenzoic acid, a crucial transformation for the generation of intermediates in pharmaceutical and materials science research. The primary method detailed is the Fischer esterification, a reliable and widely used acid-catalyzed reaction. This document presents quantitative data, detailed experimental protocols, and a mechanistic overview to support laboratory-scale synthesis and process development.

Overview of the Synthesis

The conversion of 4-bromobenzoic acid to its methyl ester, methyl 4-bromobenzoate, is most commonly achieved through Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, typically concentrated sulfuric acid. The reaction is reversible, and to drive it towards the product, a large excess of the alcohol (methanol) is used, and the water formed as a byproduct is removed, often by the dehydrating action of the sulfuric acid catalyst.

Quantitative Data Summary

The following table summarizes key quantitative data from representative experimental protocols for the Fischer esterification of 4-bromobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 4-Bromobenzoic acid | [1][2] |

| Reagents | Methanol (reagent and solvent), Concentrated Sulfuric Acid (catalyst) | [1][3] |

| Molar Ratio (4-bromobenzoic acid:methanol) | ~1:10 to 1:20 | [1] |

| Catalyst Loading (Sulfuric Acid) | Catalytic amount (~0.1-0.2 equivalents) | [1] |

| Reaction Temperature | Reflux (~65-70 °C) | [1] |

| Reaction Time | 2 - 7 hours | [1][2] |

| Typical Yield | 85 - 99% | [1][2] |

| Purification Method | Recrystallization | [1][4] |

| Recrystallization Solvent | Ethanol (B145695), Ethanol/Water, or Hexane/Ethyl Acetate | [4][5] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

4-Bromobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Ice bath

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid.

-

Addition of Reagents: Add a large excess of anhydrous methanol (approximately 10-20 molar equivalents). The methanol acts as both a reagent and the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically maintained at reflux for 2-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Isolation

-

Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[1] Be cautious as carbon dioxide gas will be evolved. Repeat the washing until the effervescence ceases.

-

Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

-

Recrystallization: The crude product can be purified by recrystallization. A suitable solvent is ethanol.[4] Dissolve the crude solid in a minimum amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, which should induce the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Reaction Mechanism: Fischer Esterification

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of 4-bromobenzoic acid.

Caption: Mechanism of the Fischer Esterification of 4-bromobenzoic acid.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-4-nitrobenzoic Acid (CAS No. 5081-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid, with the CAS registry number 5081-36-7, is a substituted aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[2] Notably, it has been utilized in the synthesis of vorozole (B144775) derivatives, which are aromatase inhibitors. Furthermore, derivatives of methoxybenzoic acid have shown potential in targeting cell survival signaling pathways, such as the Akt/NFκB pathway, which is often dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical properties of 3-Methoxy-4-nitrobenzoic acid, detailed experimental protocols for their determination, and a visualization of its synthesis and a key biological signaling pathway it can influence.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Methoxy-4-nitrobenzoic acid are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 5081-36-7 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Slightly yellow powder | |

| Melting Point | 233-235 °C | |

| Boiling Point | 404.9 °C at 760 mmHg | |

| Solubility | Insoluble in water | |

| pKa | ~3.5 (estimated) | |

| Density | 1.43 g/cm³ |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-Methoxy-4-nitrobenzoic acid are provided below. These protocols can be adapted for similar aromatic carboxylic acids.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. This method utilizes a heated block apparatus and a capillary tube to observe the melting process.

Apparatus and Reagents:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Capillary tubes (sealed at one end)

-

3-Methoxy-4-nitrobenzoic acid sample, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 3-Methoxy-4-nitrobenzoic acid is placed in a mortar and finely ground to a powder.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the temperature should be raised to about 10-15 °C below the expected melting point and then the heating rate slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. For pure 3-Methoxy-4-nitrobenzoic acid, this range is expected to be narrow.

Solubility Determination (Gravimetric Method)

Principle: This method determines the quantitative solubility of a compound in a specific solvent at a given temperature by creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

Apparatus and Reagents:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Oven

-

3-Methoxy-4-nitrobenzoic acid

-

Selected solvents (e.g., ethanol (B145695), methanol (B129727), acetone, water)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of 3-Methoxy-4-nitrobenzoic acid is added to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: The vials are tightly sealed and placed in a constant temperature bath, agitating for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Filtration: After equilibration, the vials are allowed to stand to let the undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter into a pre-weighed, dry container.

-

Solvent Evaporation: The solvent from the filtered solution is evaporated using a gentle stream of nitrogen or by placing the container in a ventilated oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Quantification: Once the solvent is completely evaporated, the container with the solid residue is cooled to room temperature in a desiccator and weighed on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

3-Methoxy-4-nitrobenzoic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Solvent (e.g., a mixture of water and an organic solvent like ethanol or methanol to dissolve the acid)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

-

Sample Preparation: A precisely weighed amount of 3-Methoxy-4-nitrobenzoic acid is dissolved in a known volume of the chosen solvent in a beaker. A magnetic stir bar is added.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

-

Titration: The solution is stirred gently. An initial pH reading is recorded. The NaOH titrant is added in small, known increments. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point where the pH changes rapidly.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination: The equivalence point is determined from the steepest part of the titration curve. The volume of NaOH at the half-equivalence point is then calculated. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.

Synthesis of 3-Methoxy-4-nitrobenzoic Acid

A common laboratory-scale synthesis of 3-Methoxy-4-nitrobenzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 3-Methoxy-4-nitrobenzoic acid.

Biological Activity: Inhibition of the Akt/NFκB Signaling Pathway

Derivatives of methoxybenzoic acid have been shown to exhibit anticancer properties by targeting critical cell survival pathways. One such pathway is the PI3K/Akt/NFκB signaling cascade, which is frequently hyperactivated in various cancers, promoting cell proliferation and inhibiting apoptosis. A derivative of 3-Methoxy-4-nitrobenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been demonstrated to inhibit this pathway. The proposed mechanism involves the inhibition of Akt kinase activity, which subsequently prevents the activation of the transcription factor NFκB.

Akt/NFκB Signaling Pathway and Inhibition

Caption: Inhibition of the Akt/NFκB signaling pathway by a 3-Methoxy-4-nitrobenzoic acid derivative.

References

A Technical Guide to Methyl 4-bromobenzoate: Properties, Synthesis, and Applications

This guide provides an in-depth overview of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing. This document details the physicochemical properties, a standard experimental protocol for its application in cross-coupling reactions, and a visual representation of its role in synthetic pathways.

Core Physicochemical Properties

Methyl 4-bromobenzoate is an organic compound classified as an aromatic ester.[1] It is derived from the esterification of 4-bromobenzoic acid with methanol. The presence of a bromine atom on the aromatic ring makes it a versatile building block for forming carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Units |

| Molecular Formula | C8H7BrO2 | |

| Molecular Weight | 215.04 | g/mol |

| Melting Point | 77-81 | °C |

| Density | 1.689 | g/cm³ |

| CAS Number | 619-42-1 | |

| EC Number | 210-596-6 |

Data sourced from multiple chemical suppliers and databases.[2][3][4][5]

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This protocol details a general procedure for the coupling of this compound with a generic boronic acid.

Objective: To synthesize a 4-substituted methyl benzoate (B1203000) derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water, deionized

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.06 mmol) in toluene (10 mL). Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

-

Reaction Setup: To the catalyst mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Reaction Execution: Add deionized water (2 mL) to the flask. The reaction is then heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-substituted methyl benzoate.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of chemical transformations. The following diagram, rendered using Graphviz, depicts a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information for the handling and application of this compound in a research and development setting. Its well-defined properties and reactivity make it a cornerstone reagent in the synthesis of a wide array of functionalized aromatic compounds.

References

An In-depth Technical Guide to the Solubility of Methyl 4-bromobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting a qualitative solubility profile based on available information and provides a detailed experimental protocol for determining precise quantitative solubility in various organic solvents.

Introduction

Methyl 4-bromobenzoate (CAS: 619-42-1) is an aromatic ester with the molecular formula C₈H₇BrO₂. Its structure, featuring a moderately polar ester group and a larger, nonpolar bromophenyl ring, results in a characteristic solubility profile. Understanding its solubility is crucial for its use in chemical reactions, purification processes such as recrystallization, and in the formulation of products.

Data Presentation: Qualitative Solubility Profile

While precise quantitative solubility data is not widely published, a consistent qualitative profile has been established. The following table summarizes the known solubility of this compound in water and a range of common organic solvents. This information is critical for initial solvent selection in experimental design.

| Solvent | Solvent Polarity | Solubility Description | Citation |

| Water | High | Insoluble | [1][2][3][4][5] |

| Methanol (B129727) | High | Slightly Soluble | [3][4] |

| Ethanol (B145695) | High | Soluble | [5][6] |

| Acetone | Medium-High | Soluble | |

| Ethyl Acetate | Medium | Soluble | |

| Dichloromethane | Medium | Soluble | |

| Chloroform | Medium | Slightly Soluble | [3][4] |

| Diethyl Ether | Low-Medium | Soluble | [5][6] |

| Toluene | Low | Soluble | |

| Hexane | Low | Sparingly Soluble | |

| Dimethylformamide (DMF) | High (Aprotic) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual quantitative solubility can be determined using the experimental protocol outlined below. The fact that this compound can be recrystallized from methanol and ethanol suggests that its solubility in these solvents is temperature-dependent.[4]

Experimental Protocols: Determining Quantitative Solubility

To obtain precise solubility data (e.g., in g/100 mL or mol/L) at a specific temperature, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or small flasks with secure caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 77-81°C is recommended).

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100

-

To express solubility in molarity (mol/L), use the following formula, where the molecular weight of this compound is 215.04 g/mol :

Solubility (mol/L) = (Mass of dissolved solid (g) / 215.04 g/mol ) / Volume of solvent (L)

-

-

Replication:

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. This compound(619-42-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 619-42-1 [m.chemicalbook.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]

Crystal Structure of Methyl 4-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl 4-bromobenzoate (B14158574), a key intermediate in organic synthesis. The document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for both the synthesis of the compound and its structural determination via single-crystal X-ray diffraction are presented to facilitate replication and further research.

Crystallographic Data

The crystal structure of methyl 4-bromobenzoate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1] The molecules are observed to be nearly planar.[1] Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.05 g/mol |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 23.100 (4) Å |

| b | 5.8921 (8) Å |

| c | 11.765 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1600.4 (3) ų |

| Z | 8 |

| Density (calculated) | 1.785 Mg/m³ |

| Absorption Coefficient | 5.27 mm⁻¹ |

| F(000) | 848 |

| Data Collection | |

| Diffractometer | Stoe IPDS-II |

| Theta range for data collection | 2.4 to 24.9° |

| Reflections collected | 10202 |

| Independent reflections | 1375 [R(int) = 0.093] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1375 / 0 / 101 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.093 |

| R indices (all data) | R1 = 0.063, wR2 = 0.101 |

(Data sourced from Bolte & Wissler, 2006)[1]

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for all non-hydrogen atoms are provided in Table 2.

Table 2: Atomic Coordinates ( x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.

| Atom | x | y | z | U(eq) |

| Br(1) | 1150(1) | 2052(1) | 8868(1) | 37(1) |

| O(1) | 1056(3) | 3753(5) | 5401(2) | 37(1) |

| O(2) | 1480(3) | 7202(5) | 5787(2) | 34(1) |

| C(1) | 1265(3) | 4331(7) | 6599(2) | 27(1) |

| C(2) | 1598(4) | 5756(7) | 7110(2) | 27(1) |

| C(3) | 1576(4) | 5085(7) | 7780(2) | 29(1) |

| C(4) | 1198(3) | 2977(8) | 7941(2) | 27(1) |

| C(5) | 865(3) | 1521(7) | 7444(2) | 26(1) |

| C(6) | 902(3) | 2191(7) | 6771(2) | 29(1) |

| C(7) | 1255(3) | 4996(7) | 5866(2) | 28(1) |

| C(8) | 1422(4) | 8043(9) | 5096(2) | 41(1) |

(Data sourced from Bolte & Wissler, 2006)[1]

Selected Bond Lengths and Angles

Selected intramolecular bond lengths and angles are presented in Tables 3 and 4, respectively. These values are crucial for understanding the molecular geometry.

Table 3: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| Br(1)-C(4) | 1.901(4) |

| O(1)-C(7) | 1.201(6) |

| O(2)-C(7) | 1.334(5) |

| O(2)-C(8) | 1.450(5) |

| C(1)-C(2) | 1.387(6) |

| C(1)-C(6) | 1.398(6) |

| C(1)-C(7) | 1.491(6) |

| C(2)-C(3) | 1.371(6) |

| C(3)-C(4) | 1.380(6) |

| C(4)-C(5) | 1.379(6) |

| C(5)-C(6) | 1.381(6) |

(Data sourced from Bolte & Wissler, 2006)

Table 4: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) |

| C(7)-O(2)-C(8) | 115.3(4) |

| C(2)-C(1)-C(6) | 119.5(4) |

| C(2)-C(1)-C(7) | 122.8(4) |

| C(6)-C(1)-C(7) | 117.7(4) |

| C(3)-C(2)-C(1) | 120.6(4) |

| C(4)-C(3)-C(2) | 119.1(4) |

| C(5)-C(4)-C(3) | 121.3(4) |

| C(5)-C(4)-Br(1) | 119.4(3) |

| C(3)-C(4)-Br(1) | 119.3(3) |

| C(6)-C(5)-C(4) | 119.2(4) |

| C(5)-C(6)-C(1) | 120.1(4) |

| O(1)-C(7)-O(2) | 123.7(4) |

| O(1)-C(7)-C(1) | 125.0(4) |

| O(2)-C(7)-C(1) | 111.3(4) |

(Data sourced from Bolte & Wissler, 2006)

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of 4-bromobenzoic acid with methanol (B129727), using a strong acid as a catalyst.

Materials:

-

4-bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 50 mL round-bottom flask, add 10 mmol of 4-bromobenzoic acid and 100 mmol of methanol.

-

While stirring, carefully add 1.5 mmol of dichlorohydantoin (or a catalytic amount of concentrated sulfuric acid).

-

Equip the flask with a reflux condenser and heat the mixture to 60°C.

-

Maintain the reaction at this temperature with continuous stirring for 7 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol by rotary evaporation.

-

Transfer the residue to a separatory funnel and add 20 mL of ethyl acetate.

-

Wash the organic layer with a 5% sodium carbonate solution, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.[2]

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for the determination of the crystal structure of this compound.

Crystal Growth:

-

Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of this compound in a suitable solvent, such as methanol or an ethanol/water mixture.

Data Collection:

-

A suitable single crystal with dimensions of approximately 0.31 x 0.10 x 0.06 mm is selected and mounted on a goniometer head.[1]

-

The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 173 K) during data collection.[1]

-

Data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1]

-

A series of ω scans are performed to collect a complete dataset.[1]

-

An absorption correction is applied to the collected data.[1]

Structure Solution and Refinement:

-

The structure is solved using direct methods.[1]

-

The structure is then refined by full-matrix least-squares on F².[1]

-

Hydrogen atoms are located in a difference map and positioned geometrically, with their displacement parameters constrained to ride on their parent atoms.[1]

Molecular and Crystal Packing

The molecules of this compound are nearly planar. The crystal packing is characterized by a short Br⋯O interaction of 3.047 (3) Å, which links the molecules into chains.[1] The compound is isostructural with methyl 4-iodobenzoate (B1621894) but not with methyl 4-chlorobenzoate.[1]

This technical guide provides a comprehensive overview of the crystal structure of this compound, intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The detailed data and protocols herein should facilitate further investigation and application of this compound.

References

A Comprehensive Spectroscopic Analysis of Methyl 4-bromobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-bromobenzoate (B14158574), a compound of interest in various fields of chemical research and development. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for Methyl 4-bromobenzoate is summarized in the following tables, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.87 | Doublet (d) | 8.6 | 2H | Aromatic H (ortho to -COOCH₃) |

| 7.55 | Doublet (d) | 8.6 | 2H | Aromatic H (ortho to -Br) |

| 3.87 | Singlet (s) | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (Ester) |

| 131.9 | Aromatic CH |

| 131.1 | Aromatic CH |

| 130.6 | Aromatic C-Br |

| 128.5 | Aromatic C-COOCH₃ |

| 51.2 | -OCH₃ |

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | Aromatic C-H Stretch |

| ~1720 | C=O Ester Stretch (Strong) |

| ~1600, ~1485 | Aromatic C=C Bending |

| ~1280, ~1100 | C-O Ester Stretch |

| ~1010 | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 214/216 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 183/185 | High | [M - OCH₃]⁺ |

| 155/157 | Moderate | [M - COOCH₃]⁺ |

| 127 | Low | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

-

Sample Preparation:

-

Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a spectral width typically from 0 to 12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 0 to 220 ppm.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

FT-IR Spectroscopy of a Solid Organic Compound using the KBr Pellet Method

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is thoroughly ground to ensure a homogenous sample.

-

The powdered mixture is then transferred to a pellet die.

-

A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

A background spectrum of a pure KBr pellet is first collected to account for any atmospheric and instrumental variations.

-

The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Electron Ionization Mass Spectrometry of a Solid Organic Compound

-

Sample Introduction and Ionization:

-

A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating under high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at its specific m/z value.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is also observed.

-

An In-depth Technical Guide to the Health and Safety of Methyl 4-bromobenzoate

This guide provides comprehensive health and safety information for handling Methyl 4-bromobenzoate (B14158574), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Methyl 4-bromobenzoate is an organic compound frequently used in organic synthesis as an intermediate for pharmaceuticals and other fine chemicals.[1] It is a para-substituted aryl bromide.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 619-42-1 | [3][4] |

| Molecular Formula | C8H7BrO2 | [1][4] |

| Molecular Weight | 215.04 g/mol | [4][5] |

| Appearance | White crystals or crystalline powder | [2][6] |

| Melting Point | 77-81 °C | [2][7] |

| Boiling Point | 262.2 °C at 760 mmHg | [8] |

| Density | 1.498 g/cm³ | [8] |

| Solubility | Insoluble in water.[2] Soluble in organic solvents like ethanol (B145695) and ether.[1] | [1][2] |

| Vapor Pressure | 0.02 mmHg | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are skin, eye, and respiratory irritation.[3][4][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][10] Available data indicates the following potential health effects:

-

Skin Contact: Causes skin irritation.[3][4] Exposure may lead to rashes.[10]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[10]

There is no information available on carcinogenicity or teratogenicity.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when handling this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

-

Hand Protection: Wear protective gloves.[3]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]

-

Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95 type) is recommended. Use only in a well-ventilated area.[3]

4.2. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3][10] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][10] Use with adequate ventilation.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][10] Keep away from heat and sources of ignition.[3] Incompatible with strong oxidizing agents.[3]

4.3. First-Aid Measures

-

In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Get medical attention if irritation persists.[3]

-

In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation occurs.[3]

-

If Inhaled: Remove to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention.[3]

-

If Swallowed: Clean mouth with water.[3] Never give anything by mouth to an unconscious person.[4][9] Get medical attention.[3]

4.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][4]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[3]

4.5. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[3] Avoid dust formation.[4]

-

Environmental Precautions: Do not let the chemical enter the environment.[3]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

Visualized Safety and Handling Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and experimental workflows.

References

- 1. CAS 619-42-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 619-42-1 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CAS No. 619-42-1 - iChemical [ichemical.com]

- 7. This compound 99 619-42-1 [sigmaaldrich.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound(619-42-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

A Technical Guide to High-Purity Methyl 4-bromobenzoate for Researchers and Drug Development Professionals

Introduction

Methyl 4-bromobenzoate (B14158574) (CAS No. 619-42-1) is a pivotal intermediate in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its structure, featuring a bromine atom on a benzene (B151609) ring and a methyl ester group, makes it a versatile building block for a variety of chemical transformations. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity Methyl 4-bromobenzoate is paramount to ensure the integrity and success of their synthetic endeavors. This technical guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and key applications of high-purity this compound, supplemented with detailed experimental protocols and workflow visualizations.

Commercial Suppliers and Specifications

A multitude of chemical suppliers offer this compound in various grades and quantities. High-purity material, typically defined as having a purity of 98% or greater, is essential for applications in pharmaceutical synthesis and other sensitive research areas. The selection of a suitable supplier should be based on a thorough evaluation of their product specifications, available analytical data, and adherence to quality management systems.

Below is a summary of prominent commercial suppliers and their typical specifications for high-purity this compound.

| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 99% | GC | 619-42-1 | C₈H₇BrO₂ | 215.04 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 619-42-1 | C₈H₇BrO₂ | 215.05 |

| Thermo Fisher Scientific (Alfa Aesar) | 98+% | Not Specified | 619-42-1 | C₈H₇BrO₂ | 215.05 |

| Strem Chemicals | min. 99% GC / min. 98% HPLC | GC/HPLC | 619-42-1 | C₈H₇BrO₂ | 215.04 |

| CDH Fine Chemical | 99% | Not Specified | 619-42-1 | C₈H₇BrO₂ | 215.04 |

| Hangzhou Lingrui Chemical Co., Ltd. | 99% | Not Specified | 619-42-1 | C₈H₇BrO₂ | 215.05 |

| Shandong Biotech | >98.0% | GC | 619-42-1 | C₈H₇BrO₂ | 215.05 |

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. The most common impurities include the starting material, 4-bromobenzoic acid, and residual solvents from the synthesis and purification process. A combination of analytical techniques is typically employed for comprehensive quality control.

-

Gas Chromatography (GC): This is the most common method for determining the purity of this compound. It effectively separates the target compound from volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be particularly useful for detecting non-volatile impurities such as the corresponding carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and identifying any structural isomers or other organic impurities.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.

A crucial aspect of quality assurance is the review of the supplier's Certificate of Analysis (CoA). The CoA should provide detailed information on the tests performed, the specifications, and the results for the specific batch of the chemical.

Supplier Qualification Workflow

The process of selecting and qualifying a supplier for a critical raw material like this compound is a multi-step process that ensures the consistent quality and reliability of the supply chain.

Caption: A logical workflow for the qualification of a commercial supplier for high-purity chemical reagents.

Key Applications in Drug Development and Organic Synthesis

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

-

Pharmaceutical Intermediates: this compound is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Pemetrexed , a chemotherapy drug used in the treatment of certain types of cancer.[1]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to form biphenyl (B1667301) derivatives, which are common structural motifs in pharmaceuticals and materials science.[2][3][4][5]

-

Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst to form substituted stilbenes and other unsaturated compounds.

-

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound can be used to introduce an alkynyl group onto the benzene ring, providing a versatile handle for further synthetic transformations.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound to synthesize methyl 4'-methylbiphenyl-4-carboxylate. This reaction is a common example of the utility of this compound in constructing biaryl structures.

Reaction Scheme:

(Image of the chemical reaction showing this compound reacting with p-tolylboronic acid in the presence of a palladium catalyst and a base to yield methyl 4'-methylbiphenyl-4-carboxylate)

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methylphenylboronic acid (p-tolylboronic acid) (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (B28343) (10 mL)

-

Water (2 mL)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Add the degassed solvents, toluene (10 mL) and water (2 mL), via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure methyl 4'-methylbiphenyl-4-carboxylate.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the execution of a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

High-purity this compound is an indispensable reagent for researchers and professionals in the field of drug development and organic synthesis. The selection of a qualified commercial supplier is a critical first step in ensuring the quality and reproducibility of experimental results. A thorough understanding of the analytical techniques used for quality control, coupled with the implementation of robust synthetic protocols, will enable scientists to effectively utilize this versatile building block in the creation of novel and complex molecules. This guide serves as a valuable resource for navigating the procurement and application of high-purity this compound in a scientific setting.

References

A Technical Guide to the Fundamental Reactivity of the Bromine Atom in Methyl 4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity inherent to the bromine substituent of methyl 4-bromobenzoate (B14158574). A compound of significant interest in organic synthesis, its utility is largely defined by the versatile chemistry of the carbon-bromine bond. This guide will explore the principal reactions, offer detailed experimental methodologies, and present quantitative data to inform synthetic strategy and experimental design.

Core Reactivity Principles: The Influence of the Methoxycarbonyl Group

The reactivity of the bromine atom in methyl 4-bromobenzoate is intrinsically linked to the electronic properties of the aromatic ring, which are modulated by the para-substituted methoxycarbonyl (-COOCH₃) group. This group is moderately electron-withdrawing through a combination of inductive and resonance effects. This electronic influence has several important consequences for the C-Br bond:

-

Increased Electrophilicity of the Aryl Carbon: The electron-withdrawing nature of the ester functional group polarizes the aromatic ring, rendering the carbon atom attached to the bromine more electrophilic and, therefore, more susceptible to nucleophilic attack.

-

Facilitation of Oxidative Addition: In the context of transition metal-catalyzed reactions, the electron-deficient nature of the aryl ring facilitates the crucial oxidative addition step, particularly with palladium(0) catalysts. This step, often the rate-determining step in cross-coupling reactions, involves the insertion of the metal center into the C-Br bond.

These electronic characteristics make this compound an excellent substrate for a wide array of cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Overview

The bromine atom of this compound serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. The reaction couples an organoboron reagent with an organohalide.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below. The cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the active catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 98 | |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | K₂CO₃ | Dioxane | 80 | 95 | |

| 3-Thiopheneboronic acid | PdCl₂(PPh₃)₂ (3 mol%) | - | Na₂CO₃ | DME/H₂O | 85 | 92 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (1-3 mol%), and ligand (if required).

-

Solvent and Base Addition: Add the specified solvent and base. The use of aqueous base solutions is common.

-

Reaction Conditions: The mixture is then heated to the specified temperature with vigorous stirring for a period of 2-24 hours, with reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium species. This reaction is particularly useful for the synthesis of substituted alkenes.

Experimental Workflow for a Typical Heck Reaction

The following diagram illustrates a standard workflow for setting up and performing a Heck-Mizoroki reaction.

Quantitative Data for the Heck Reaction of this compound

| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (1 mol%) | P(o-tolyl)₃ (2 mol%) | Et₃N | DMF | 100 | 85 | |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2 mol%) | - | NaOAc | DMA | 120 | 90 | |

| 1-Octene | Herrmann's catalyst (0.5 mol%) | - | K₂CO₃ | NMP | 140 | 78 |

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 2.0 mmol), and the palladium catalyst (1-2 mol%).

-

Solvent Addition: Add the appropriate high-boiling polar aprotic solvent (e.g., DMF, DMA, NMP).

-

Reaction Conditions: The tube is sealed and the mixture is heated to the designated temperature for 12-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.

Logical Relationship in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is dependent on the careful selection of the catalyst, ligand, and base to match the specific substrates.

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1 mol%) | BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 96 | |

| Aniline | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 91 | |

| n-Hexylamine | Pd₂(dba)₃ (0.5 mol%) | BrettPhos (1.2 mol%) | LHMDS | THF | 70 | 94 |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium precatalyst, the phosphine (B1218219) ligand, and the base (e.g., sodium tert-butoxide).

-

Reagent Addition: this compound, the amine, and the solvent are then added.

-

Reaction Conditions: The vessel is sealed and heated to the appropriate temperature with stirring until the starting material is consumed (as determined by GC-MS or LC-MS).

-

Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude material is purified by column chromatography.

Conclusion

The bromine atom in this compound provides a reliable and versatile entry point for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the para-methoxycarbonyl group enhances the reactivity of the C-Br bond, making it an ideal substrate for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The selection of appropriate catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities. The protocols and data presented herein serve as a foundational guide for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials applications.

Mechanism of esterification for Methyl 4-bromobenzoate synthesis.